molecular formula C12H13BrO3 B8233120 Methyl 3-bromo-4-(cyclopropylmethoxy)benzoate

Methyl 3-bromo-4-(cyclopropylmethoxy)benzoate

Cat. No.: B8233120
M. Wt: 285.13 g/mol
InChI Key: VRLVFMSTLGHFGQ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-(cyclopropylmethoxy)benzoate is a substituted benzoate ester featuring a bromine atom at the 3-position and a cyclopropylmethoxy group at the 4-position of the aromatic ring. This compound is structurally characterized by its ester moiety (methyl group), electron-withdrawing bromine, and the moderately electron-donating cyclopropylmethoxy substituent.

Properties

IUPAC Name

methyl 3-bromo-4-(cyclopropylmethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-15-12(14)9-4-5-11(10(13)6-9)16-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLVFMSTLGHFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC2CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-4-(cyclopropylmethoxy)benzoate typically involves the bromination of a suitable precursor, followed by esterification. One common method involves the bromination of 4-(cyclopropylmethoxy)benzoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting brominated intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-(cyclopropylmethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki coupling.

Major Products Formed

Scientific Research Applications

Methyl 3-bromo-4-(cyclopropylmethoxy)benzoate is utilized in several scientific research areas:

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential as a precursor in the synthesis of drugs with anti-inflammatory or anticancer properties.

    Industry: Employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-bromo-4-(cyclopropylmethoxy)benzoate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and cyclopropylmethoxy group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating signal transduction pathways .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Methyl 3-bromo-4-(cyclopropylmethoxy)benzoate with Analogs

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Effects
This compound Br (3), cyclopropylmethoxy (4) C₁₂H₁₃BrO₃ 285.14 g/mol Moderate lipophilicity; reactive Br for cross-coupling
Methyl 3,4-bis(cyclopropylmethoxy)benzoate cyclopropylmethoxy (3,4) C₁₅H₁₈O₄ 262.30 g/mol Increased steric hindrance; reduced electrophilicity
Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate OH (3), cyclopropylmethoxy (4) C₁₂H₁₄O₄ 222.24 g/mol Higher polarity due to -OH; potential hydrogen bonding
Methyl 3-bromo-4-(trifluoromethyl)benzoate Br (3), CF₃ (4) C₉H₆BrF₃O₂ 283.04 g/mol Strong electron-withdrawing CF₃; enhanced acidity
Methyl 3-bromo-4-(dimethylamino)benzoate Br (3), N(CH₃)₂ (4) C₁₀H₁₂BrNO₂ 258.12 g/mol Electron-donating -NMe₂; basicity at nitrogen

Key Observations :

  • Electron Effects : The bromine atom in the target compound increases electrophilicity at the 3-position, facilitating nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. In contrast, the trifluoromethyl group in Methyl 3-bromo-4-(trifluoromethyl)benzoate strongly withdraws electrons, making the aromatic ring less reactive toward electrophiles but more acidic .
  • Steric and Lipophilic Effects : The cyclopropylmethoxy group provides moderate steric bulk compared to smaller substituents like methoxy. Methyl 3,4-bis(cyclopropylmethoxy)benzoate exhibits reduced reactivity due to dual steric hindrance .

Research Findings :

  • The target compound’s bromine atom is critical for participation in Suzuki-Miyaura couplings, as demonstrated in the synthesis of Methyl 3-bromo-4-(isopropyl(methoxycarbonyl)amino)benzoate, which achieved 93% yield over two steps via palladium-catalyzed reactions .
  • Structural analogs like Methyl 3,4-bis(cyclopropylmethoxy)benzoate highlight the importance of substituent positioning; the dual alkoxy groups in this byproduct reduced its intended bioactivity compared to mono-substituted derivatives .

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